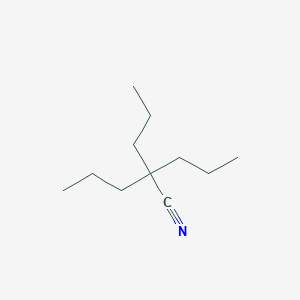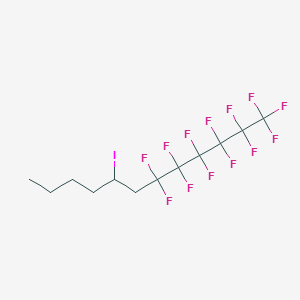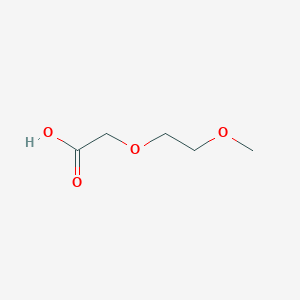
Thietan-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thietanes, including Thietan-3-amine, employs various methods such as nucleophilic thioetherifications, photochemical [2+2] cycloadditions, ring expansions, and contractions, along with nucleophilic cyclizations. These methods highlight the versatility in constructing the thietane backbone and its derivatives, providing a foundation for further functionalization towards this compound (Xu, 2020). Moreover, the ring expansion of thiiranes to thietanes via reactions with trimethyloxosulfonium iodide demonstrates an efficient approach to prepare thietanes from readily available thiiranes, laying the groundwork for the synthesis of this compound derivatives (Dong & Xu, 2017).
Molecular Structure Analysis
The molecular structure of thietanes, by extension this compound, is characterized by their four-membered cyclic framework incorporating a sulfur atom. This unique structure contributes to their distinct chemical properties and reactivity. For instance, the structure-directing effects of amines in the synthesis of thiostannates reveal the impact of molecular structure on the formation and properties of sulfur-containing compounds (Filsø et al., 2017).
Chemical Reactions and Properties
Thietan-3-amines participate in a variety of chemical reactions due to their reactive cyclic sulfur-containing structure. They undergo ring expansion, nucleophilic and electrophilic ring opening, and subsequent cyclization to generate a range of heterocyclic compounds. The reactivity of β-thiolactones and β-lactones towards ring-opening by thiols and amines showcases the comparative reactivity and potential transformations of thietane derivatives (Noel, Delpech, & Crich, 2012).
Physical Properties Analysis
The physical properties of this compound derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for their application in synthesis and pharmaceutical formulations. The study of thietanes and their derivatives provides insights into the influence of the four-membered ring structure on physical properties.
Chemical Properties Analysis
Thietan-3-amines exhibit unique chemical properties owing to their cyclic structure and the presence of an amine group. Their reactivity includes participation in nucleophilic substitution, electrophilic addition, and ring expansion reactions, making them valuable intermediates in organic synthesis. The ring expansion reactions of thiiranes and thietanes further elucidate their chemical versatility, providing pathways to larger heterocycles (Xu, 2015).
Applications De Recherche Scientifique
Méthodes de synthèse de la Thietan-3-amine
La this compound (numéro CAS : 128861-76-7) appartient à la classe des amines, caractérisées par la présence d'atomes d'azote liés à des atomes de carbone. Les chercheurs ont développé diverses méthodes de synthèse pour ce composé, y compris des voies classiques comme l'amination réductrice et la substitution nucléophile, ainsi que des approches modernes telles que les réactions catalysées par les métaux de transition et la fonctionnalisation C-H . Ces stratégies de synthèse sont essentielles pour obtenir de la this compound en quantités suffisantes pour des explorations plus approfondies.
Rôle en chimie médicinale
Les amines jouent un rôle crucial dans le développement de médicaments. La this compound sert de brique de base pour la conception de nouveaux produits pharmaceutiques et de molécules bioactives. Les chercheurs explorent sa réactivité pour créer des ligands de récepteurs, des inhibiteurs enzymatiques et des agents anticancéreux. La recherche en cours dans ce domaine vise à découvrir de nouvelles options thérapeutiques ayant un impact clinique potentiel .
Applications en science des matériaux
Au-delà du développement de médicaments, la this compound trouve des applications en science des matériaux. Ses propriétés uniques contribuent à la conception et à la fabrication de matériaux fonctionnels :
- Catalyseurs : Les chercheurs étudient son utilisation comme modificateur de catalyseur, en particulier pour la réduction électrochimique du CO₂. Cependant, le passage de l'échelle du laboratoire à l'échelle industrielle reste un défi .
- Capteurs et nanomatériaux : La this compound contribue au développement de capteurs et de nanomatériaux, avec des applications potentielles dans divers domaines .
Technologies durables et remédiation environnementale
Les progrès récents en chimie des amines mettent en évidence le potentiel de la this compound dans les technologies durables :
- Synthèse chimique verte : Elle participe à la synthèse de produits chimiques respectueux de l'environnement .
En conclusion, la polyvalence de la this compound s'étend à la chimie de synthèse, aux applications médicinales, à la science des matériaux et aux technologies durables. En exploitant ses propriétés diverses, les chercheurs continuent de faire progresser la compréhension fondamentale et d'explorer de nouvelles frontières en science et en technologie. 🌐
Mécanisme D'action
Target of Action
Thietan-3-amine, also known as 3-thietanamine , is a chemical compound that has structural similarities to thiamine (vitamin B1) . Thiamine plays a key role in intracellular glucose metabolism and it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . Therefore, it is plausible that this compound may have similar targets and roles due to its structural similarity to thiamine.
Mode of Action
Thiamine is known to act as an antioxidant, reacting with active oxygen species and preventing lipid peroxidation . It is also involved in the degradation of α-diketone moieties of protein molecules and the inhibition of autooxidation of glycosylation products .
Biochemical Pathways
This compound, due to its structural similarity to thiamine, may affect similar biochemical pathways. Thiamine is involved in several key metabolic pathways, including the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and the degradation of branched-chain amino acids . It is also involved in the regulation of intracellular protein glycation .
Pharmacokinetics
It is known that thiamine, a structurally similar compound, cannot be stored in the body and once absorbed, the vitamin is concentrated in muscle tissue . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .
Result of Action
It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .
Action Environment
It is known that thiamine decomposes if heated . Therefore, it is plausible that this compound may also be sensitive to heat and other environmental factors.
Safety and Hazards
Thietan-3-amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H226, H302, H312, H314, H332, and H335 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
thietan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIATZLVXZUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561987 | |
| Record name | Thietan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128861-76-7 | |
| Record name | Thietan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thietan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

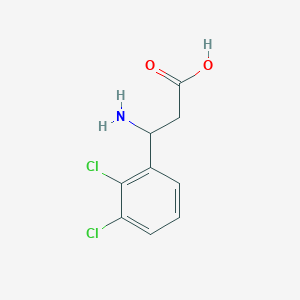

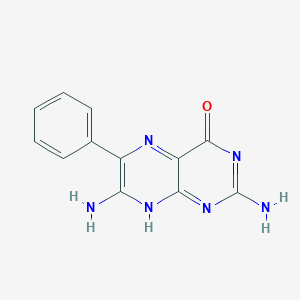



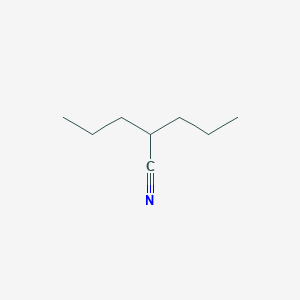

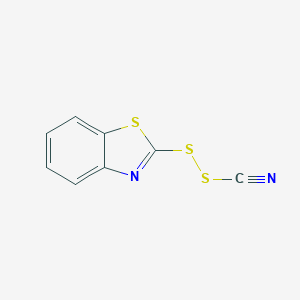
![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
